![molecular formula C10H9ClO3 B1279929 p-Ethoxycarbonylbenzoyl chloride CAS No. 27111-45-1](/img/structure/B1279929.png)
p-Ethoxycarbonylbenzoyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of p-Ethoxycarbonylbenzoyl chloride is C10H9ClO3, and its molecular weight is 212.63 g/mol. Detailed structural analysis would require more specific resources or experimental data.Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Ethyl 4-(carbonochloridoyl)benzoate has been studied for its potential in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) . The compound and its complexes with various metal ions (Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+) have been theoretically studied for their OLED and OSC properties . Complexation with selected metal ions improves hole and electron transfer rates, making them better precursors in the electronic industry .
Charge Transport Enhancement
The charge transport properties of ethyl 4-(carbonochloridoyl)benzoate can be enhanced through complexation . For instance, the hole transport rate of its complex with Pt 2+ is found to be 44 times greater than that of the compound itself . Similarly, the electron transport rate of the Pt 2+ complex is 4 times that of the compound . This shows that charge transport in the compound can be tuned for better performance through complexation with transition metals such as Pt 2+ .
Energy Gap Reduction
The energy gap of ethyl 4-(carbonochloridoyl)benzoate reduces significantly upon complexation . For example, the energy gap reduces from 2.904 eV to 0.56 eV in its complex with Rh 3+ . This property is beneficial for practical usage in OSC applications .
UV-Visible Absorption
The UV-visible absorption spectra of ethyl 4-(carbonochloridoyl)benzoate and its complexes reveal absorption maxima well below 900 nm . This property is vital in the efficient functioning of solar cells .
Organogelator for Oil Spill Removal
Ethyl 4-(carbonochloridoyl)benzoate has the potential to be an effective organogelator for removing oil spills . The compound contains functional groups that facilitate the necessary intermolecular forces for trapping oil away from water .
Electro-Optical Applications
Ethyl 4-(carbonochloridoyl)benzoate is a potential candidate for electro-optical applications . The compound has been studied for its growth aspects and characteristic properties for such applications .
Safety and Hazards
While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .
Mechanism of Action
Target of Action
Ethyl 4-(carbonochloridoyl)benzoate, also known as p-Ethoxycarbonylbenzoyl chloride or ethyl 4-(chlorocarbonyl)benzoate, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound acts as a local anesthetic by binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
By blocking these channels, the compound prevents the depolarization of the nerve cell membrane, inhibiting the propagation of the nerve impulse .
Pharmacokinetics
As a local anesthetic, it is likely to have a localized effect at the site of application, with minimal systemic absorption .
Result of Action
The primary result of the action of ethyl 4-(carbonochloridoyl)benzoate is the temporary loss of sensation in the area where it is applied. This is achieved by blocking the conduction of nerve impulses, which leads to a lack of sensation, thereby facilitating local surgeries and treatments without causing pain to the patient .
properties
IUPAC Name |
ethyl 4-carbonochloridoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHUEAWYYJRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483712 | |
Record name | p-Ethoxycarbonylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Ethoxycarbonylbenzoyl chloride | |
CAS RN |
27111-45-1 | |
Record name | p-Ethoxycarbonylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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